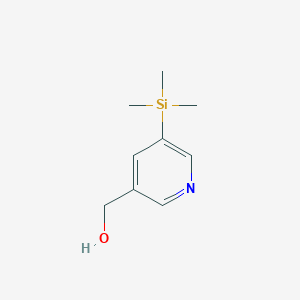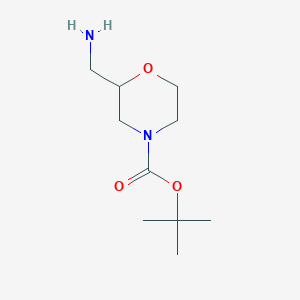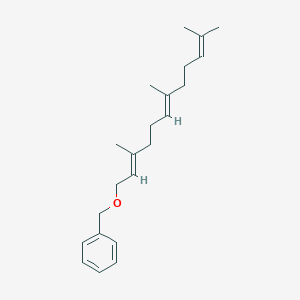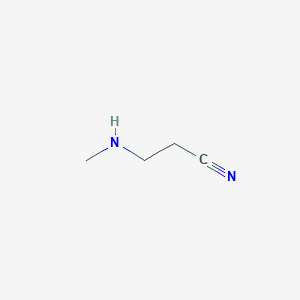
Desmethylclotiazepam
Übersicht
Beschreibung
Desmethylclotiazepam is a thienodiazepine compound and an active metabolite of clotiazepam. It is known for its anxiolytic, anticonvulsant, and muscle relaxant properties . The compound has a molecular formula of C15H13ClN2OS and a molar mass of 304.8 g/mol .
Wissenschaftliche Forschungsanwendungen
Desmethylclotiazepam is widely used in scientific research due to its pharmacological properties. It serves as an analytical reference standard in forensic and pharmaceutical research. The compound is also studied for its potential therapeutic applications in treating anxiety disorders, epilepsy, and muscle spasms .
Wirkmechanismus
Target of Action
Desmethylclotiazepam, also known as N-Desmethyl Clotiazepam, is an active metabolite of clotiazepam . It primarily targets the GABA (A) Receptor , a key player in inhibitory neurotransmission in the central nervous system . This receptor is crucial for maintaining the balance between neuronal excitation and inhibition.
Mode of Action
This compound acts as a positive allosteric modulator at the GABA (A) Receptor . It binds to the benzodiazepine site of the GABA (A) receptor, enhancing the inhibitory effect of GABA . This results in an increase in the frequency of opening of the chloride channel and penetration of chloride ions through the ionophore . The increased membrane polarization decreases the probability of neuron discharge, leading to sedative and anxiolytic effects .
Biochemical Pathways
The enhancement of GABAergic inhibition can lead to downstream effects such as reduced neuronal excitability and decreased anxiety .
Pharmacokinetics
It is known that clotiazepam, the parent compound, has a bioavailability of approximately 90% and is metabolized in the liver . The elimination half-life of clotiazepam is around 4 hours . As this compound is a metabolite of clotiazepam, it is likely to share similar pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic inhibition. This leads to a decrease in neuronal excitability, which can result in anxiolytic, anticonvulsant, and sedative effects .
Biochemische Analyse
Biochemical Properties
Desmethylclotiazepam, as a metabolite of clotiazepam, is likely to share similar biochemical properties with its parent compound. Clotiazepam is known to bind to the benzodiazepine site of the GABA A receptor, where it acts as a full agonist . This action results in an enhanced GABA inhibitory effect at the GABA A receptor, which leads to the pharmacological effects of clotiazepam . Therefore, it is plausible that this compound may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Given its relationship to clotiazepam, it may influence cell function by modulating GABAergic neurotransmission . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound, being a metabolite of clotiazepam, may share a similar mechanism of action. Clotiazepam acts at the benzodiazepine receptors (BZD), increasing the frequency of opening of the channel chlorinates and penetration of the ions chlorinates through the ionophore . This increase in membrane polarization decreases the probability of discharge of neurons .
Metabolic Pathways
This compound is a metabolite of clotiazepam, which is metabolized in the liver
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Desmethylclotiazepam kann durch Demethylierung von Clotiazepam synthetisiert werden. Der Prozess beinhaltet die Entfernung einer Methylgruppe von der Ausgangsverbindung Clotiazepam unter spezifischen Reaktionsbedingungen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation und Reinigung umfassen, um das Endprodukt zu erhalten .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener oxidierter Metaboliten führen.
Reduktion: Die Verbindung kann auch unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu erhalten.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Metaboliten liefern, während die Reduktion desmethylierte Derivate erzeugen kann .
4. Wissenschaftliche Forschungsanwendungen
This compound wird aufgrund seiner pharmakologischen Eigenschaften in der wissenschaftlichen Forschung häufig verwendet. Es dient als analytischer Referenzstandard in der forensischen und pharmazeutischen Forschung. Die Verbindung wird auch auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Angststörungen, Epilepsie und Muskelkrämpfen untersucht .
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an die Benzodiazepin-Bindungsstelle des Gamma-Aminobuttersäure (GABA)-Rezeptors bindet. Diese Bindung verstärkt die inhibitorische Wirkung von GABA, was zu einem erhöhten Chloridionen-Einstrom und einer Hyperpolarisation von Neuronen führt. Dies führt zu einer Verringerung der neuronalen Erregbarkeit, die seine anxiolytischen, antikonvulsiven und muskelrelaxierenden Wirkungen erklärt .
Ähnliche Verbindungen:
Clotiazepam: Die Ausgangsverbindung, von der this compound abgeleitet ist.
Diazepam: Ein weiteres Benzodiazepin mit anxiolytischen und antikonvulsiven Eigenschaften.
Eindeutigkeit: this compound ist aufgrund seines spezifischen Stoffwechselwegs und des Fehlens einer Methylgruppe im Vergleich zu Clotiazepam einzigartig. Dieser strukturelle Unterschied kann seine Pharmakokinetik und Pharmakodynamik beeinflussen, was es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen macht .
Vergleich Mit ähnlichen Verbindungen
Clotiazepam: The parent compound from which desmethylclotiazepam is derived.
Diazepam: Another benzodiazepine with anxiolytic and anticonvulsant properties.
Lorazepam: A benzodiazepine with similar therapeutic uses but different metabolic pathways and potency.
Uniqueness: this compound is unique due to its specific metabolic pathway and the absence of a methyl group compared to clotiazepam. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-7-ethyl-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDXZCLEWQSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


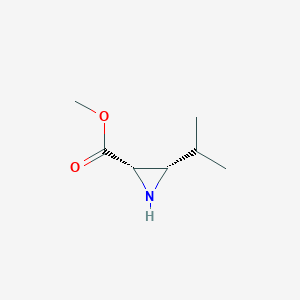
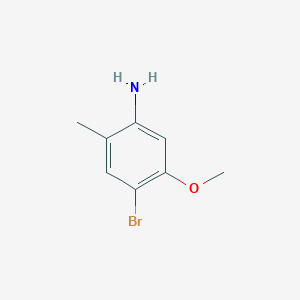
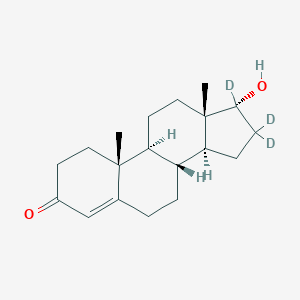
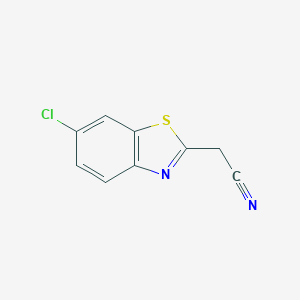
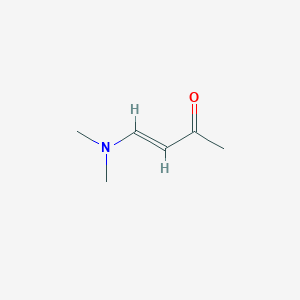
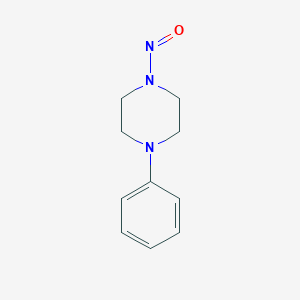

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
![[[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-13-(phenylthio)-2,6,10,14,18,22,26-octacosaheptaen-1-yl]oxy]methyl]-benzene](/img/structure/B116767.png)
